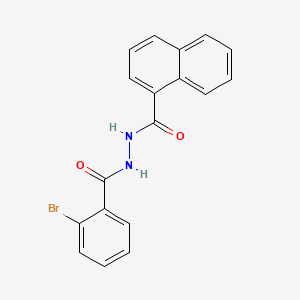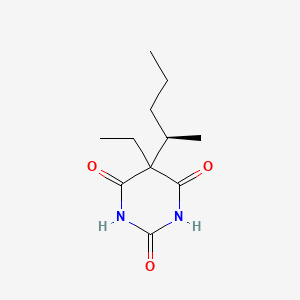
(+)-Pentobarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Pentobarbital: is a barbiturate derivative that is commonly used as a sedative and anesthetic. It is known for its hypnotic and anticonvulsant properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (-)-Pentobarbital.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Pentobarbital typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barbituric acid intermediate, which is then alkylated to produce the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions: (+)-Pentobarbital undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
Chemistry: In chemistry, (+)-Pentobarbital is used as a reference compound for studying the stereochemistry of barbiturates. It is also employed in the synthesis of other chiral barbiturate derivatives.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound for investigating the mechanisms of action of sedatives and anesthetics.
Medicine: Medically, this compound is used as a sedative and anesthetic in surgical procedures. It is also utilized in the treatment of epilepsy and other seizure disorders due to its anticonvulsant properties.
Industry: In the pharmaceutical industry, this compound is used in the formulation of various sedative and anesthetic drugs. It is also employed in the development of new barbiturate-based medications.
作用機序
Molecular Targets and Pathways: (+)-Pentobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound also affects ion channels, particularly chloride channels, which further contributes to its sedative properties.
類似化合物との比較
(-)-Pentobarbital: The enantiomer of (+)-Pentobarbital, with similar sedative and anesthetic properties but different stereochemistry.
Phenobarbital: Another barbiturate with anticonvulsant properties, commonly used in the treatment of epilepsy.
Secobarbital: A barbiturate with similar sedative effects but a shorter duration of action.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its pharmacological effects and interactions with biological targets. Its chiral nature allows for the study of enantiomer-specific effects in both research and clinical settings.
特性
CAS番号 |
21045-50-1 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
5-ethyl-5-[(2R)-pentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m1/s1 |
InChIキー |
WEXRUCMBJFQVBZ-SSDOTTSWSA-N |
異性体SMILES |
CCC[C@@H](C)C1(C(=O)NC(=O)NC1=O)CC |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


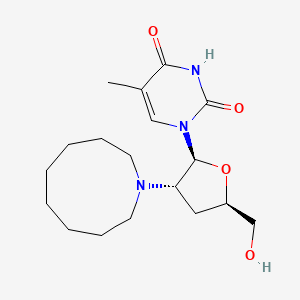

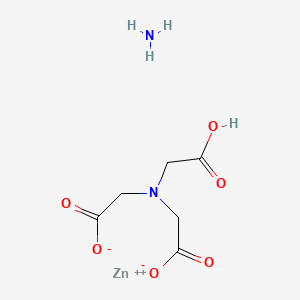


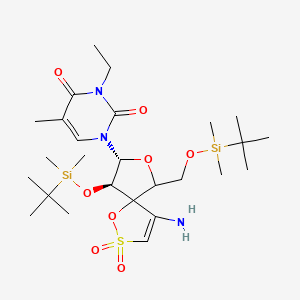
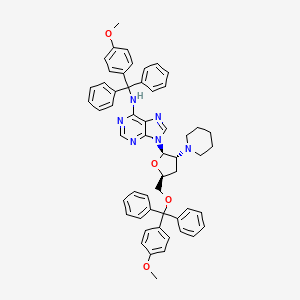
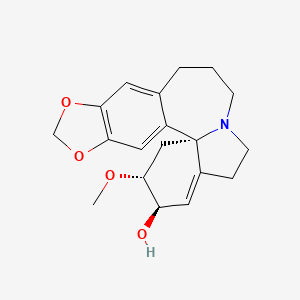

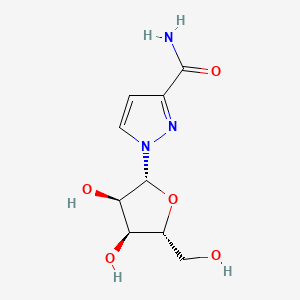
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

